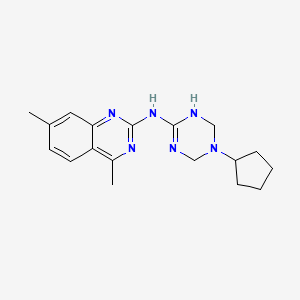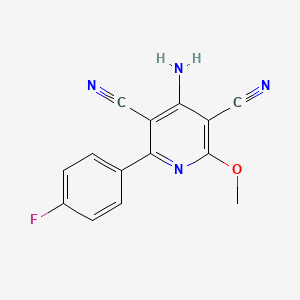
4-Amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group, a fluorophenyl group, a methoxy group, and two cyano groups attached to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, such as 4-fluoroaniline, undergoes bromination to introduce a bromine atom.
Cyano Group Introduction: The brominated intermediate is then subjected to a reaction with a cyanide source, such as cuprous cyanide, to introduce the cyano groups.
Aminolysis: The resulting compound undergoes aminolysis to replace the bromine atom with an amino group.
Methoxylation: Finally, a methoxy group is introduced through a reaction with methanol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用机制
The mechanism of action of 4-amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as phosphodiesterase, leading to anti-inflammatory effects.
Receptor Binding: It can bind to certain receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
2-Amino-4-fluorophenol: Similar in structure but lacks the pyridine ring and cyano groups.
4-Amino-2-phenylpyrimidine: Shares the amino and phenyl groups but differs in the ring structure and substituents.
Uniqueness
4-Amino-2-(4-fluorophenyl)-6-methoxy-3,5-pyridinedicarbonitrile is unique due to the combination of its functional groups and the pyridine ring, which confer specific pharmacological properties and reactivity patterns not observed in similar compounds.
属性
分子式 |
C14H9FN4O |
|---|---|
分子量 |
268.25 g/mol |
IUPAC 名称 |
4-amino-2-(4-fluorophenyl)-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H9FN4O/c1-20-14-11(7-17)12(18)10(6-16)13(19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
InChI 键 |
BRBDLZJQFYBRHH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C(=N1)C2=CC=C(C=C2)F)C#N)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940759.png)
![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B14940779.png)
![N-Methyl-N-{[4-(2-methylpiperidin-1-YL)phenyl]methyl}but-2-ynamide](/img/structure/B14940789.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)
![5-(2,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14940795.png)
![Methyl 5-[2-(3,4-dichloroanilino)-2-oxoethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B14940802.png)
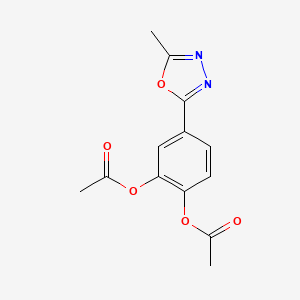
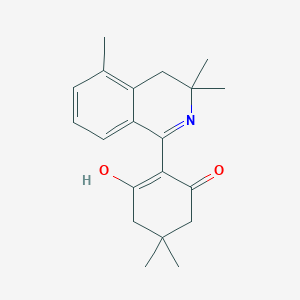
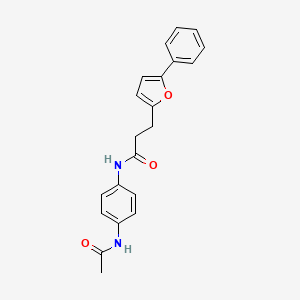

![3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B14940827.png)
![N-(3,4-dichlorophenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940840.png)
